Xue Han,
Jielong Guo,
Yunxiao Gao,
Jicheng Zhan,
Yilin You,
Weidong Huang
PMID: 33434262
DOI:
10.1039/d0fo02474k
Abstract
Since obesity occurs when energy intake is higher than energy expenditure, increasing energy expenditure is an effective strategy to prevent or treat obesity. Brown adipose tissue (BAT) is a classic energy-consuming organ whose thermogenesis function can be activated by dietary components. Gentisic acid (2,5-dihydroxybenzoic acid, (DHB)) is widely found in food and exhibits many physiological functions, which include anti-inflammatory, antimicrobial, antioxidant, and hepatoprotective properties. However, its anti-obesity effect and mechanism have yet to be examined. This study investigated the effect and mechanism of DHB in preventing diet-induced obesity in mice from the perspective of energy metabolism. The C57BL/6 mice were fed a normal diet (ND), a high-fat and high-fructose diet (HFFD) or HFFD plus 2 mg mL-1 DHB (DHB + HFFD) for 12 weeks. Measuring obesity, lipid metabolism, energy metabolism and BAT related indicators. Moreover, the C3H10T1/2 cells were used to assess the effect of DHB on brown adipocytes in vitro. The results proved that, at the end of the experiment, the body weight of the mice in the DHB + HFFD group was 14.97% lower than in the HFFD group. DHB reduced the weight of the major organs, improved insulin sensitivity, and decreased systemic lipid accumulation. Moreover, DHB administration significantly increased energy metabolism, which was (partly) due to the activation of BAT thermogenesis. Furthermore, DHB supplementation enhanced the expression of the fatty acid oxidation related proteins in BAT and the brown adipocytes, indicating that DHB augmented the utilization of fatty acids by BAT, which is the primary substance of thermogenesis. This study reveals that DHB administration prevents HFFD induced obesity in mice by (at least partly) accelerating the oxidation of fatty acids and stimulating the thermogenesis of BAT.
Erick F de Oliveira,
Xu Yang,
Nikeshala Basnayake,
Cuong Nguyen Huu,
Luxin Wang,
Rohan Tikekar,
Nitin Nitin
PMID: 33239223
DOI:
10.1016/j.jphotobiol.2020.112081
Abstract
The objective of this study was to investigate synergistic antibacterial activity based on a combination of UV-A light and three classes of food grade compounds: benzoic acid derivatives, cinnamic acid derivatives, and gallates. By using Escherichia coli O157:H7 as the model strain, it was observed that three cinnamic acid derivatives (ferulic acid, coumaric acid, and caffeic acid) and one benzoic acid derivative (2,5-dihydroxybenzoic acid) presented strong synergistic antibacterial activity with UV-A light radiation, where 1 mM levels of these compounds plus with 15 min of UV-A light (total light dose of 6.1 cm
) led to more than 7-log CFU mL
of bacterial inactivation. In contrast, synergistic antibacterial activity between UV-A light and most benzoic acid derivatives (benzoic acid, gallic acid, vanillic acid, and 2,5-dimethoxybenzoic acid) were only observed after higher concentrations of these compounds were applied (10 mM). Lastly, from the three gallates tested (methyl gallate, ethyl gallate, and propyl gallate), only propyl gallate showed strong antibacterial synergism with UV-A light, where 10 mM of propyl gallate plus 15 min of UV-A light led to approximately 6.5-log of bacterial reduction. Presence of antioxidant compounds mitigated the light-mediated antibacterial activity of gallic acid, 2,5-dihydroxybenzoic acid, and propyl gallate. Similarly, the light-mediated antibacterial activity of these compounds was significantly (P < 0.05) reduced against metabolic-inhibited bacterial cells (sodium azide pretreatment). On the other hand, the antibacterial synergism between ferulic acid and UV-A light was not affected by the presence of antioxidants or the metabolic state of the bacterial cells. Due to the increasing concerns of antimicrobial resistant (AMR) pathogens, the study also investigated the proposed synergistic treatment on AMR Salmonella. Combinations of 1 mM of ferulic acid or 1 mM of 2,5-dihydroxybenzoic acid with UV-A light radiation was able to inactivate more than 6-log of a multi-drug resistant Salmonella Typhimurium strain.
Katja Ovchinnikova,
Vitaly Kovalev,
Lachlan Stuart,
Theodore Alexandrov
PMID: 32245392
DOI:
10.1186/s12859-020-3425-x
Abstract
Imaging mass spectrometry (imaging MS) is an enabling technology for spatial metabolomics of tissue sections with rapidly growing areas of applications in biology and medicine. However, imaging MS data is polluted with off-sample ions caused by sample preparation, particularly by the MALDI (matrix-assisted laser desorption/ionization) matrix application. Off-sample ion images confound and hinder statistical analysis, metabolite identification and downstream analysis with no automated solutions available.
We developed an artificial intelligence approach to recognize off-sample ion images. First, we created a high-quality gold standard of 23,238 expert-tagged ion images from 87 public datasets from the METASPACE knowledge base. Next, we developed several machine and deep learning methods for recognizing off-sample ion images. The following methods were able to reproduce expert judgements with a high agreement: residual deep learning (F1-score 0.97), semi-automated spatio-molecular biclustering (F1-score 0.96), and molecular co-localization (F1-score 0.90). In a test-case study, we investigated off-sample images corresponding to the most common MALDI matrix (2,5-dihydroxybenzoic acid, DHB) and characterized properties of matrix clusters.
Overall, our work illustrates how artificial intelligence approaches enabled by open-access data, web technologies, and machine and deep learning open novel avenues to address long-standing challenges in imaging MS.
Sho Hosokawa,
Kenichi Shukuya,
Keisuke Sogabe,
Yasukazu Ejima,
Tatsuya Morinishi,
Eiichiro Hirakawa,
Hiroyuki Ohsaki,
Tatsuo Shimosawa,
Yasunori Tokuhara
PMID: 32348369
DOI:
10.1371/journal.pone.0232263
Abstract
Gentisic acid (GA), a metabolite of acetylsalicylic acid (ASA), and homogentisic acid (HGA), which is excreted at high levels in alkaptonuria, are divalent phenolic acids with very similar structures. Urine containing HGA is dark brown in color due to its oxidation. We recently reported a new oxidation method of HGA involving the addition of sodium hydroxide (NaOH) with sodium hypochlorite pentahydrate (NaOCl·5H2O), which is a strong oxidant. In the present study, we attempted to oxidize GA, which has a similar structure to HGA, using our method. We herein observed color changes in GA solution and analyzed the absorption spectra of GA after the addition of NaOH with NaOCl·5H2O. We also examined the oxidation reaction of GA using a liquid chromatography time-of-flight mass spectrometer (LC/TOF-MS). The results obtained indicated that GA solution had a unique absorption spectrum with a peak at approximately 500 nm through an oxidation reaction following the addition of NaOH with NaOCl·5H2O. This spectrophotometric method enables GA to be detected in sample solutions without expensive analytical instruments or a complex method.
Hamza Mechchate,
Imane Es-Safi,
Omkulthom Mohamed Al Kamaly,
Dalila Bousta
PMID: 33808152
DOI:
10.3390/molecules26071932
Abstract
Numerous scientific studies have confirmed the beneficial therapeutic effects of phenolic acids. Among them gentisic acid (GA), a phenolic acid extensively found in many fruit and vegetables has been associated with an enormous confirmed health benefit. The present study aims to evaluate the antidiabetic potential of gentisic acid and highlight its mechanisms of action following in silico and in vitro approaches. The in silico study was intended to predict the interaction of GA with eight different receptors highly involved in the management and complications of diabetes (dipeptidyl-peptidase 4 (DPP4), protein tyrosine phosphatase 1B (PTP1B), free fatty acid receptor 1 (FFAR1), aldose reductase (AldR), glycogen phosphorylase (GP), α-amylase, peroxisome proliferator-activated receptor gamma (PPAR-γ) and α-glucosidase), while the in vitro study studied the potential inhibitory effect of GA against α-amylase and α-glucosidase. The results indicate that GA interacted moderately with most of the receptors and had a moderate inhibitory activity during the in vitro tests. The study therefore encourages further in vivo studies to confirm the given results.
Philippa England,
Wenhao Tang,
Markus Kostrzewa,
Vahid Shahrezaei,
Gerald Larrouy-Maumus
PMID: 32198427
DOI:
10.1038/s41598-020-62113-9
Abstract
An important sustainable development goal for any country is to ensure food security by producing a sufficient and safe food supply. This is the case for bovine milk where addition of non-dairy milks such as vegetables (e.g., soya or coconut) has become a common source of adulteration and fraud. Conventionally, gas chromatography techniques are used to detect key lipids (e.g., triacylglycerols) has an effective read-out of assessing milks origins and to detect foreign milks in bovine milks. However, such approach requires several sample preparation steps and a dedicated laboratory environment, precluding a high throughput process. To cope with this need, here, we aimed to develop a novel and simple method without organic solvent extractions for the detection of bovine and non-dairy milks based on lipids fingerprint by routine MALDI-TOF mass spectrometry (MS). The optimized method relies on the simple dilution of milks in water followed by MALDI-TOF MS analyses in the positive linear ion mode and using a matrix consisting of a 9:1 mixture of 2,5-dihydroxybenzoic acid and 2-hydroxy-5-methoxybenzoic acid (super-DHB) solubilized at 10 mg/mL in 70% ethanol. This sensitive, inexpensive, and rapid method has potential for use in food authenticity applications.
Maher Al Khatib,
Jessica Costa,
Daniele Spinelli,
Eliana Capecchi,
Raffaele Saladino,
Maria Camilla Baratto,
Rebecca Pogni
PMID: 33572316
DOI:
10.3390/ijms22041739
Abstract
Pyomelanin mimics from homogentisic acid (HGA) and gentisic acid (GA) were biosynthesized by the oxidative enzyme
laccase at physiological pH to obtain water soluble melanins. The pigments show brown-black color, broad band visible light absorption, a persistent paramagnetism and high antioxidant activity. The EPR approach shows that at least two different radical species are present in both cases, contributing to the paramagnetism of the samples. This achievement can also shed light on the composition of the ochronotic pigment in the Alkaptonuria disease. On the other hand, these soluble pyomelanin mimics, sharing physico-chemical properties with eumelanin, can represent a suitable alternative to replace the insoluble melanin pigment in biotechnological applications.
Minho Kim,
JaeGoo Kim,
Yu-Kyong Shin,
Ki-Young Kim
PMID: 32210712
DOI:
10.7150/ijms.36484
Abstract
Keratinocyte proliferation is important for skin wound healing. The wound healing process includes blood clotting around the wound, removal of dead cells and pathogens through inflammation, and then re-epithelialization through proliferation and maturation. Proliferation assay was performed on acid natural compounds to identify candidates for natural-derived components of skin injury treatment. We found that gentisic acid promoted high cell proliferation activity compared with other compounds. Gentisic acid improved HaCaT cell proliferation by over 20% in MTT assay. Gentisic acid also had higher healing activity in an
wound healing assay than allantoin as a positive control. Furthermore, we have identified how the treatment of gentisic acid can increase proliferation in the cell. Western blot analysis of proteins in the mitogen-activated protein (MAP) kinase signaling pathway showed that ERK1/2 phosphorylation was increased by gentisic acid treatment. Thus, our study indicates that gentisic acid promotes the proliferation of keratinocyte by phosphorylation of ERK1/2.